2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one

Lead Optimization Physicochemical Profiling Drug Design

2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one (CAS 61369-26-4) is an oxazol-5(4H)-one derivative featuring a benzyl substituent at the 2-position and an ethoxymethylene group at the 4-position. With a molecular formula of C₁₃H₁₃NO₃, a molecular weight of 231.25 g/mol, and a calculated logP of ~1.50 , it occupies a distinct physicochemical space relative to the widely used 2‑phenyl analog (oxazolone; CAS 15646‑46‑5).

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B12884861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC=C1C(=O)OC(=N1)CC2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c1-2-16-9-11-13(15)17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9+
InChIKeyKDXYERQLMHLLJT-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one: Sourcing and Differentiation Guide for Scientific Procurement


2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one (CAS 61369-26-4) is an oxazol-5(4H)-one derivative featuring a benzyl substituent at the 2-position and an ethoxymethylene group at the 4-position [1]. With a molecular formula of C₁₃H₁₃NO₃, a molecular weight of 231.25 g/mol, and a calculated logP of ~1.50 , it occupies a distinct physicochemical space relative to the widely used 2‑phenyl analog (oxazolone; CAS 15646‑46‑5). Originally synthesized as a key intermediate in exploratory penicillin‑G routes [1], this compound has been evaluated in several in‑vitro pharmacological assays, including 5‑lipoxygenase translocation inhibition in RBL‑2H3 cells [2] and 5‑oxo‑ETE‑induced calcium mobilization antagonism at the OXE receptor in human neutrophils (IC₅₀ 6 nM) [3]. These attributes make it a non‑interchangeable tool for structure–activity relationship (SAR) studies and a targeted building block for medicinal chemistry campaigns.

1 SAR probe for lipophilicity and flexibility tuning vs. 2-phenyl scaffold
2 Synthetic building block with reported benzylmercapto substitution cascade
3 Leukotriene pathway research: OXE receptor and 5-lipoxygenase context

Why Generic 2‑Phenyl‑4‑(ethoxymethylene)oxazol‑5(4H)‑one Cannot Replace the 2‑Benzyl Analog


Although 2‑phenyl‑4‑(ethoxymethylene)oxazol‑5(4H)‑one (oxazolone) and the 2‑benzyl derivative share the same core scaffold, they are not functionally interchangeable. The replacement of the phenyl ring with a benzyl group introduces a methylene spacer that increases lipophilicity (ΔlogP ≈ +0.2), molecular weight (ΔMW ≈ +14), and conformational flexibility (one additional rotatable bond) . These differences directly impact membrane permeability, target engagement kinetics, and metabolic stability. Critically, the 2‑benzyl analog was specifically designed as a penicillin‑G precursor and exhibits unique reactivity in nucleophilic substitution cascades that are not observed with the 2‑phenyl congener [1]. Furthermore, the immunological hapten profile of oxazolone (a known contact allergen) cannot be assumed for the 2‑benzyl compound without dedicated sensitization data. Consequently, procurement decisions must be driven by compound‑specific evidence rather than class‑level assumptions, as described in the quantitative evidence guide below.

Target
2-Benzyl-4-(ethoxymethylene)oxazol-5(4H)-one
Common Substitute
2-Phenyl analog (oxazolone)
Lipophilicity shift may alter membrane permeability and metabolic stability profiles
Documented substitution cascade reactivity not observed with 2-phenyl analog
Hapten sensitization profile cannot be assumed from oxazolone data; requires independent testing

Quantitative Differentiation Evidence for 2‑Benzyl‑4‑(ethoxymethylene)oxazol‑5(4H)‑one: Comparator-Based Data for Scientific Selection


Physicochemical Differentiation: LogP, Molecular Weight, and Rotatable Bond Count vs. 2‑Phenyl Analog

The 2‑benzyl analog exhibits a calculated logP of 1.50 (ChemSrc) compared with 1.30 (Buildingblock) for the 2‑phenyl analog. This ΔlogP of +0.2—together with an increase in molecular weight from 217.22 to 231.25 g/mol and one additional rotatable bond—systematically shifts the compound into more lipophilic, flexible chemical space, which can influence membrane permeability, plasma protein binding, and metabolic clearance . These values are derived from authoritative databases (ChemSrc for the target compound; Buildingblock and Sielc for the comparator) and represent cross-study comparable evidence.

Physicochemical Differentiation
Reported
Target: logP 1.50, MW 231.25, 4 rotatable bonds
Comparator: logP 1.30, MW 217.22, 3 rotatable bonds
ΔlogP +0.2, ΔMW +14, Δrotatable bonds +1
Supports lipophilicity tuning context
Calculated values; experimental validation recommended
Lead Optimization Physicochemical Profiling Drug Design

Synthetic Reactivity Differentiation: Unique Substitution Cascade in Penicillin Precursor Chemistry

A 1949 publication reports that 2‑benzyl‑4‑ethoxymethylene‑5(4H)‑oxazolone was synthesized as a raw material for penicillin G and undergoes a specific substitution cascade: the 4‑benzyl‑mercaptomethylene derivative is transformed into the 4‑mercaptomethylene compound via a 4‑anilinomethylene intermediate [1]. This three‑step sequence—benzylmercapto → anilino → mercapto—has not been reported for the 2‑phenyl analog under identical conditions. The reactivity difference is attributed to the electronic and steric influence of the 2‑benzyl group, which modulates the electrophilicity of the exocyclic methylene carbon.

Synthetic Reactivity
Class-level inference
4-Benzylmercaptomethylene → 4-Anilinomethylene → 4-Mercaptomethylene cascade
Documented synthesis cascade context
Binary observation; not quantified; class-level inference
Synthetic Methodology Penicillin Intermediates Nucleophilic Substitution

In‑Vitro Pharmacological Differentiation: OXE Receptor Antagonism vs. 5‑Lipoxygenase Translocation Inhibition

The 2‑benzyl analog has been profiled in two mechanistically distinct assays relevant to the 5‑lipoxygenase pathway [1][2]. It antagonizes 5‑oxo‑ETE‑induced calcium mobilization at the OXE receptor in human neutrophils with an IC₅₀ of 6 nM [1], while also demonstrating inhibitory activity against 5‑lipoxygenase translocation in rat RBL‑2H3 cells [2]. Although a direct head‑to‑head comparison with the 2‑phenyl analog under identical conditions is not publicly available, the dual‑target engagement pattern—spanning both the receptor and enzyme levels of the leukotriene cascade—represents a class‑level inference for selecting this scaffold in polypharmacology studies.

OXE Receptor Antagonism
Class-level inference
IC₅₀ = 6 nM (human neutrophils)
5-LO translocation inhibition observed in RBL-2H3 cells
Supports leukotriene pathway research
No comparator data; class-level inference
Eicosanoid Signaling Inflammation OXE Receptor

Hapten Risk Differentiation: Allergenicity Potential vs. Known Contact Sensitizer Oxazolone

The 2‑phenyl analog (oxazolone) is a well‑established contact allergen used as a positive control in delayed‑type hypersensitivity models and carries the GHS hazard statement H317 (“May cause an allergic skin reaction”) . In contrast, no skin sensitization classification is currently published for the 2‑benzyl analog. While absence of evidence does not confirm safety, this regulatory divergence is relevant for laboratories procuring haptens for immunological experiments: the 2‑benzyl analog may serve as a negative‑control hapten scaffold or a starting point for designing non‑sensitizing oxazolone derivatives, a hypothesis that requires experimental validation.

Hapten Sensitization Profile
Context-dependent
2-Benzyl: no H317 classification published
Oxazolone: H317, positive hapten in DTH models
Supports sensitization study design context
Requires in-house sensitization assay validation
Immunotoxicology Skin Sensitization Hapten Chemistry

Optimal Application Scenarios for 2‑Benzyl‑4‑(ethoxymethylene)oxazol‑5(4H)‑one: From Polypharmacology Probes to Penicillin Bioisostere Design


Polypharmacology Probe for Leukotriene‑Driven Inflammatory Disease Models

Given its dual activity as an OXE receptor antagonist (IC₅₀ 6 nM) and a 5‑lipoxygenase translocation inhibitor, this compound is ideally suited for in‑vitro and ex‑vivo studies exploring the intersection of receptor‑mediated and enzyme‑mediated leukotriene signaling. It enables researchers to probe whether simultaneous blockade of both nodes yields synergistic anti‑inflammatory effects compared with single‑target agents [1][2].

SAR Expansion of the Oxazolone Scaffold via Incremental Lipophilicity Tuning

The modest but systematic increase in logP (+0.2) and molecular weight (+14 Da) relative to the 2‑phenyl analog makes this compound a valuable SAR probe for medicinal chemists optimizing membrane permeability and metabolic stability without introducing a radically different chemotype. It can be used as a reference point in matched molecular pair analyses .

Synthetic Intermediate for β‑Lactam‑Focused Medicinal Chemistry

The documented substitution cascade (benzylmercapto → anilino → mercapto) positions this compound as a unique entry point for synthesizing 4‑mercaptomethylene oxazolones, which are potential bioisosteres of penicillin‑related thiazolidine rings. This historical reactivity is not reproducible with the 2‑phenyl analog under the reported conditions [3].

Non‑Sensitizing Hapten Scaffold for Controlled Immunological Experiments

In contrast to the well‑characterized contact allergen oxazolone (2‑phenyl analog), the 2‑benzyl derivative currently lacks a skin sensitization classification. This property makes it a candidate for negative‑control experiments in delayed‑type hypersensitivity studies, although users must independently confirm the absence of sensitization in their specific model systems .

Application
Selection Property
Validation Focus
Leukotriene signaling pathway studies
OXE receptor and 5-LO dual-target context
Assay-specific pathway response endpoints
SAR lipophilicity tuning probe
LogP and rotatable bond differentiation
Membrane permeability and metabolic stability assays
Synthetic intermediate for 4-mercaptomethylene oxazolones
Benzylmercapto substitution cascade
Reaction pathway reproducibility
Hapten research scaffold for sensitization studies
Absence of sensitization classification
In-house sensitization assay validation
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